1-[(2-Iodophenyl)methyl]azetidine
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Overview
Description
1-[(2-Iodophenyl)methyl]azetidine: is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Iodophenyl)methyl]azetidine can be synthesized through various methods. . This method is efficient for synthesizing functionalized azetidines. Another approach involves the annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst like DABCO .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Iodophenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-[(2-Iodophenyl)methyl]azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-Iodophenyl)methyl]azetidine involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates ring-opening reactions, allowing the compound to form covalent bonds with target molecules.
Comparison with Similar Compounds
Azetidine: The parent compound of 1-[(2-Iodophenyl)methyl]azetidine, known for its ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and reactivity compared to azetidine.
Uniqueness: this compound is unique due to the presence of the iodine atom in the phenyl ring, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for synthetic and medicinal chemistry applications .
Properties
Molecular Formula |
C10H12IN |
---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
1-[(2-iodophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12IN/c11-10-5-2-1-4-9(10)8-12-6-3-7-12/h1-2,4-5H,3,6-8H2 |
InChI Key |
MCUOFNDDUSLIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2I |
Origin of Product |
United States |
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